3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 3-methoxyphenyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid typically involves the reaction of 3-methoxyphenyl tellurium trichloride with propenoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds with substituted functional groups replacing the tellurium atom.
Scientific Research Applications
3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel drugs targeting specific diseases.
Industry: Utilized in the synthesis of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid involves its interaction with molecular targets and pathways within biological systems. The tellurium atom can form covalent bonds with biological molecules, leading to the modulation of their activity. This compound may also exert its effects through redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(3-Methoxyphenyl)selanyl]prop-2-enoic acid: A selenium analog with similar chemical properties but different biological activities.
3-[(3-Methoxyphenyl)sulfanyl]prop-2-enoic acid: A sulfur analog with distinct reactivity and applications.
3-[(3-Methoxyphenyl)stannyl]prop-2-enoic acid: A tin analog with unique properties and uses in organic synthesis.
Uniqueness
3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activities compared to its sulfur, selenium, and tin analogs. The tellurium atom’s ability to undergo various oxidation states and form stable covalent bonds with biological molecules makes this compound particularly interesting for research and development in medicinal chemistry and materials science.
Properties
CAS No. |
84144-27-4 |
---|---|
Molecular Formula |
C10H10O3Te |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)tellanylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3Te/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-7H,1H3,(H,11,12) |
InChI Key |
KETISUKYDTUHQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)[Te]C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.